2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-14-8-10-16(11-9-14)21-18(25)13-26-19-23-22-17(24(19)20)12-15-6-4-3-5-7-15/h3-11H,2,12-13,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTOGJVVXVQPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with N-(4-ethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer, antifungal, and antibacterial agent.
Agriculture: The compound’s antifungal properties make it a potential candidate for use in agricultural fungicides.
Materials Science:
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, ultimately resulting in the death of the target cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The benzyl group (electron-donating) in the target compound contrasts with pyridinyl (electron-withdrawing) in VUAA-1 or nitro groups in KA3. This difference impacts receptor binding and bioactivity .
Anti-Exudative Activity
- Target Compound: Not directly tested in provided evidence, but structurally similar furan-2-yl analogs (e.g., compounds 3.1–3.21) showed 45–57% inhibition of exudation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Furan Derivatives : 8/21 compounds exceeded diclofenac’s efficacy, attributed to furan’s electron-withdrawing effects enhancing hydrogen bonding with targets .
Orco Receptor Modulation
- VUAA-1 : Potent Orco agonist (EC50 ~2.5 µM) due to pyridinyl-triazole coordination with receptor residues .
- Target Compound : The benzyl group may reduce Orco affinity compared to VUAA-1, as pyridinyl’s aromatic π-system is critical for channel activation .
Antimicrobial and Anti-Inflammatory Activity
- KA Series (e.g., KA3, KA14) : Nitro and chloro substituents on the acetamide phenyl ring conferred MIC values of 12.5–25 µg/mL against S. aureus and E. coli .
Physicochemical Properties
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a triazole derivative known for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molar Mass : 263.32 g/mol
- CAS Number : 2237035
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance:
- In vitro studies indicate that compounds with similar triazole structures exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances the antimicrobial efficacy by improving membrane permeability and disrupting bacterial cell walls .
Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) suggests that the triazole ring plays a crucial role in anticancer activity:
- A study reported that related compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
- Case Study : In a recent investigation, a series of triazole derivatives were synthesized and tested for their anticancer activity using MTT assays. The results showed that modifications to the phenyl ring significantly influenced their effectiveness against human cancer cell lines .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as CYP450, which are crucial for various metabolic pathways.
- Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell death .
Data Tables
| Biological Activity | Test Method | Result |
|---|---|---|
| Antimicrobial | Disk diffusion | Inhibition zones observed against E. coli and S. aureus |
| Anticancer | MTT assay | IC₅₀ < 10 µM for several cancer cell lines |
| Enzyme Inhibition | Spectrophotometric assay | Significant inhibition of CYP450 enzymes |
Q & A
Q. What are the recommended synthetic routes for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide?
A multi-step synthesis is typically employed. For analogous triazole-acetamide derivatives, the process involves:
Formation of the triazole core : Cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under reflux in acidic conditions (e.g., acetic acid) .
Sulfanyl group introduction : Reaction of the triazole intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfanyl linkage .
Purification and characterization : Column chromatography followed by NMR, IR, and mass spectrometry to confirm structure and purity .
Q. How is the structural integrity of this compound validated in academic research?
Key methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirms substituent positions and electronic environments.
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, triazole ring vibrations) .
- Elemental analysis : Validates empirical formula accuracy .
Q. What safety protocols are critical during handling and storage?
While specific data for this compound are limited, general guidelines for sulfanyl-acetamide derivatives include:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology for SAR analysis includes:
- Systematic substituent variation : Modify the benzyl (C6H5CH2) or 4-ethylphenyl groups to assess impacts on bioactivity (e.g., anti-inflammatory or antimicrobial effects) .
- In vitro/in vivo correlation : Test derivatives in models like formalin-induced edema (rats) for anti-exudative activity, using dose-response curves to quantify efficacy .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) .
Q. What experimental strategies address contradictions in reported biological data?
Contradictions may arise from assay variability or solvent effects. Solutions include:
- Standardized assay conditions : Use consistent cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or trends .
- Replicate key experiments : Confirm activity in independent labs with blinded protocols .
Q. How can advanced analytical techniques resolve ambiguities in mechanistic studies?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics between the compound and target enzymes .
- High-resolution mass spectrometry (HRMS) : Detects metabolite formation in hepatic microsome assays to assess metabolic stability .
- Synchrotron-based crystallography : Provides atomic-level insights into protein-ligand interactions for rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
